molecular formula C22H26FN3O3 B2397163 2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one CAS No. 1775320-06-3

2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one

Cat. No. B2397163
CAS RN: 1775320-06-3
M. Wt: 399.466
InChI Key: UHQBJTNSDPQWQL-UHFFFAOYSA-N
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Description

2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one is a useful research compound. Its molecular formula is C22H26FN3O3 and its molecular weight is 399.466. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Studies

Quinolones, which are closely related to the specified compound, have been synthesized and evaluated for their antibacterial activities against a range of bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. These studies have provided insights into the structure-activity relationships that govern the antimicrobial efficacy of quinolones. For example, modifications at the piperazine moiety have been shown to influence antibacterial potency and spectrum of activity. Notably, certain derivatives have demonstrated significant antibacterial activities, suggesting their potential as leads for the development of new antibacterial agents (Patel, Chauhan, & Patel, 2007).

Structural and Molecular Studies

Research on quinolone derivatives has also extended to the exploration of their chemical structures and the implications for their biological activities. Studies have detailed the synthesis processes of quinolone compounds, offering insights into the chemical modifications that can enhance their antimicrobial properties. For instance, the introduction of fluoromethylpiperazine at the quinolone C-7 position has been associated with similar in vitro antibacterial activity as some reference compounds, highlighting the role of molecular structure in determining antibacterial efficacy (Ziegler et al., 1990).

properties

IUPAC Name

2-ethoxy-1-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6,7,8,9-tetrahydroquinolizin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c1-2-29-19-15-20(27)26-10-6-5-9-18(26)21(19)22(28)25-13-11-24(12-14-25)17-8-4-3-7-16(17)23/h3-4,7-8,15H,2,5-6,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQBJTNSDPQWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N2CCCCC2=C1C(=O)N3CCN(CC3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one

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